molecular formula C15H23N3O2 B7553567 1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone

1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone

Cat. No. B7553567
M. Wt: 277.36 g/mol
InChI Key: XWYLJYZIPXBCQJ-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of a specific enzyme called monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Due to its ability to selectively inhibit MAO-B, this compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone involves the selective inhibition of 1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone, which is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting 1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone, the compound increases the levels of these neurotransmitters in the brain, which can improve cognitive function and mood.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone have been extensively studied in animal models and human subjects. The compound has been shown to increase the levels of dopamine and other neurotransmitters in the brain, which can improve cognitive function and mood. It has also been shown to have neuroprotective effects, which can help prevent or slow down the progression of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone in lab experiments include its potent and selective inhibition of 1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone, which allows for the study of the role of this enzyme in various neurological and psychiatric disorders. However, the compound has some limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on 1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone. One direction is to further explore its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, depression, and anxiety. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and neurotransmitter systems. Additionally, there is a need for further research on the safety and toxicity of the compound, as well as its potential interactions with other medications.

Synthesis Methods

The synthesis of 1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone involves several steps, including the reaction of 6-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(2-aminoethyl)-1-piperazineethanol to yield the desired compound. The synthesis method has been described in detail in various scientific publications.

Scientific Research Applications

1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, depression, and anxiety. The compound has been shown to increase the levels of dopamine and other neurotransmitters in the brain, which can improve cognitive function and mood.

properties

IUPAC Name

1-[4-(2-hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-12-3-4-14(10-16-12)9-15(20)18-7-5-17(6-8-18)11-13(2)19/h3-4,10,13,19H,5-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYLJYZIPXBCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(=O)N2CCN(CC2)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone

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